molecular formula C22H42O3 B583202 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone CAS No. 1795791-38-6

rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone

Cat. No.: B583202
CAS No.: 1795791-38-6
M. Wt: 354.575
InChI Key: RSOUWOFYULUWNE-JUODMZLFSA-N
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Description

rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone: is a synthetic organic compound characterized by its unique oxetane ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both a hydroxy group and a long alkyl chain in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor. One common method is the intramolecular cyclization of a hydroxyalkyl ketone under acidic or basic conditions.

    Introduction of the Hexyl and Hydroxytridecyl Groups: The hexyl and hydroxytridecyl groups can be introduced through alkylation reactions. This involves the use of hexyl halides and tridecyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Precursors: Large quantities of the necessary precursors, such as hydroxyalkyl ketones and alkyl halides, are synthesized or procured.

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted oxetane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone involves its interaction with specific molecular targets. The hydroxy group and the oxetane ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rel-(3R,4S)-3-Hexyl-4-[2-hydroxydecyl]-2-oxetanone
  • rel-(3R,4S)-3-Hexyl-4-[2-hydroxyundecyl]-2-oxetanone
  • rel-(3R,4S)-3-Hexyl-4-[2-hydroxydodecyl]-2-oxetanone

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the oxetane ring. This variation can influence the compound’s physical properties, such as solubility and melting point.
  • Reactivity: The presence of different alkyl chains can affect the compound’s reactivity and interactions with other molecules.
  • Applications: While similar compounds may have overlapping applications, the specific properties of rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone make it unique for certain applications, such as in materials science or drug development.

Properties

CAS No.

1795791-38-6

Molecular Formula

C22H42O3

Molecular Weight

354.575

IUPAC Name

(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1

InChI Key

RSOUWOFYULUWNE-JUODMZLFSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Synonyms

cis-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone

Origin of Product

United States

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